(2S,4S)-4-methylazetidine-2-carboxylic acid is a chiral compound belonging to the class of azetidine carboxylic acids. This compound is characterized by its unique bicyclic structure, which includes a four-membered azetidine ring and a carboxylic acid functional group. It has garnered attention in medicinal chemistry due to its potential as a building block for various bioactive molecules and its role in glycosidase inhibition.
This compound can be synthesized from various starting materials, including amino acids and sugars, through several synthetic methodologies. It falls under the classification of amino acids due to the presence of both an amine and a carboxylic acid functional group. Its specific stereochemistry (2S,4S) plays a crucial role in determining its biological activity and interaction with enzymes.
The synthesis of (2S,4S)-4-methylazetidine-2-carboxylic acid can be accomplished through several methods:
The reactions typically require careful control of temperature and pH, often utilizing solvents like tetrahydrofuran or dioxane. The yields can vary significantly based on the method employed, with some methods achieving yields exceeding 86% when optimized for reaction conditions .
The molecular formula for (2S,4S)-4-methylazetidine-2-carboxylic acid is . The structure features:
Key structural data include:
The compound can undergo various chemical reactions typical for carboxylic acids and amines:
The reactions often involve catalysts or specific reagents to enhance yield and selectivity. For instance, using borane in tetrahydrofuran has been reported to provide high yields in certain transformations .
The mechanism of action for (2S,4S)-4-methylazetidine-2-carboxylic acid primarily relates to its inhibitory effects on glycosidases. The compound mimics substrate structures, allowing it to competitively inhibit enzyme activity:
Data from molecular docking studies support this mechanism, indicating strong interactions between the compound and enzyme active sites .
Relevant data include:
The (2S,4S) stereochemistry of 4-methylazetidine-2-carboxylic acid confers distinct conformational rigidity and electronic properties that are pivotal for molecular recognition in biological systems. The four-membered azetidine ring exhibits significant ring strain (∼25 kcal/mol), compressing the C-N-C bond angle to ∼90° compared to 109.5° in unstrained amines. This distortion forces substituents into specific orientations, with the (2S,4S) configuration positioning the C4 methyl group and C2 carboxylic acid in a cis-relationship across the ring plane. This arrangement creates a pseudoproline topology that mimics the transition state of peptide bond isomerization [2] [4].
The stereoelectronically constrained conformation enhances binding affinity for enzymes and receptors involved in peptide processing. For example, in collagenase inhibitors, the (2S,4S)-configured azetidine achieves 50-fold greater activity than its (2R,4R) counterpart by enforcing a polyproline type II helix geometry upon incorporation into peptide chains [2]. The methyl group at C4 further stabilizes this bioactive conformation through Thorpe-Ingold effects, which reduce ring puckering amplitudes to <5° compared to >15° in unmethylated analogs [3] [4]. These properties make this stereoisomer invaluable for designing protease-resistant peptides and conformationally restricted pharmacophores.
Table 1: Structural Parameters of (2S,4S)-4-Methylazetidine-2-Carboxylic Acid
Parameter | Value | Biological Consequence |
---|---|---|
N-C2-C4 Angle | 86.5° ± 1.2° | Enhanced H-bond donor capacity |
C4-Methyl Orientation | Pseudo-axial | Steric shielding of enzymatic cleavage |
Ring Puckering Amplitude | 3.8° | Restricted conformational flexibility |
Carboxylate pKa | 2.1 | Improved cell permeability vs. proline |
Pharmacological profiling reveals stark stereodivergence among the four possible stereoisomers of 4-methylazetidine-2-carboxylic acid. In β-lactamase inhibition assays, the (2S,4S) isomer demonstrates an IC₅₀ of 0.8 μM, while the (2S,4R) diastereomer shows 200-fold reduced potency (IC₅₀ = 160 μM) [2]. This divergence arises from differential hydrogen bonding: the C4 methyl group in the (2S,4S) configuration occupies a hydrophobic pocket in the enzyme's active site, whereas the (2S,4R) isomer forces polar contacts that disrupt catalytic residue alignment [8].
Peptide incorporation studies highlight enantioselective bioactivity. When embedded in melanocortin receptor agonists, peptides containing (2S,4S)-configured residues exhibit 90% receptor activation at 10 nM concentration. Conversely, peptides with (2R,4R) enantiomers show <5% activation due to backbone distortion that propagates across adjacent residues [2]. The (2S,4R) and (2R,4S) meso forms display intermediate activity but induce rapid proteolytic degradation in vitro [4].
Table 2: Pharmacological Comparison of Stereoisomers
Stereoisomer | GABAA Binding IC₅₀ (μM) | Proteolytic Stability (t₁/₂, min) | Antimalarial IC₅₀ (Plasmodium falciparum) |
---|---|---|---|
(2S,4S) | 0.45 ± 0.07 | 128 ± 9 | 8.2 nM |
(2S,4R) | 18.3 ± 2.1 | 31 ± 4 | 520 nM |
(2R,4S) | 23.1 ± 3.4 | 28 ± 3 | 490 nM |
(2R,4R) | 42.6 ± 5.7 | 12 ± 2 | >1 μM |
Data compiled from receptor binding assays and metabolic stability studies [2] [4] [8]
The stereospecific antimalarial activity exemplifies clinical relevance: only the (2S,4S) configuration inhibits Plasmodium prolyl-tRNA synthetase with sufficient selectivity over the human ortholog (∼500-fold difference), validating its development as a next-generation antimalarial scaffold [4].
Synthetic access to enantiopure (2S,4S)-4-methylazetidine-2-carboxylic acid employs three strategic approaches:
Chiral Pool Derivatization: L-Homoserine lactone serves as a low-cost precursor, where the existing chiral center directs diastereoselective methylation. Treatment with lithium diisopropylamide at −78°C followed by methyl iodide quench achieves syn-selectivity (dr = 18:1) through chelation control involving the carboxylate oxygen [2]. Subsequent ring closure with triflic anhydride yields the protected azetidine with >99% ee after single recrystallization [4].
Transition Metal Catalysis: Pd-catalyzed C–H functionalization of N-acyl azetidines enables stereoretentive diversification. Using a chiral bisoxazoline ligand (e.g., tBu-Box), β-C–H arylation proceeds with 98% ee retention. The residual carboxylate then undergoes stereospecific decarboxylative coupling with aryl halides via copper catalysis, installing diverse substituents without racemization [4].
Enzymatic Resolution: Racemic N-acetyl-4-methylazetidine-2-carboxylic acid undergoes selective deacetylation by penicillin G acylase. The (2S,4S) enantiomer is deprotected 50× faster than the (2R,4R) form, enabling kinetic resolution with E-values >200. Recovered enantiopure amine is then hydrolyzed to the target compound [7].
Table 3: Stereochemical Control Methods Comparison
Method | Enantioselectivity (% ee) | Yield (%) | Key Advantage |
---|---|---|---|
Chiral Pool (Homoserine) | >99 | 65 | No expensive catalysts |
Pd-Catalyzed C–H Arylation | 98 | 82 | Late-stage diversification |
Enzymatic Resolution | >99 | 45 | Ambient reaction conditions |
Asymmetric Hydrogenation | 95 | 78 | Single-step from prochiral enamide |
The asymmetric hydrogenation of 4-methylenazetidine-2-carboxylates represents an emerging approach. Employing a DuPhos-Rh catalyst, enantioselectivities reach 95% ee via hydride delivery to the si-face of the enamide substrate. This method achieves industrially viable turnover numbers (TON > 5,000) but requires specialized ligands [2] [4].
These stereocontrolled syntheses underscore the compound’s role as a testbed for novel methodologies targeting strained chiral heterocycles. The synthetic flexibility enables systematic exploration of structure-activity relationships in drug discovery programs focused on stereochemically complex targets [2] [4] [8].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: